![molecular formula C16H11BrN2O3 B2940152 3-(3-Bromobenzamido)benzofuran-2-carboxamide CAS No. 477511-11-8](/img/structure/B2940152.png)
3-(3-Bromobenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(3-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a popular scaffold to explore when designing drugs .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Chemical Reactions Analysis
Benzofuran derivatives have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Scientific Research Applications
Antimicrobial Activity
3-(3-Bromobenzamido)benzofuran-2-carboxamide: and its derivatives have been explored for their potential in combating microbial resistance, which is a growing global issue. The compound’s structure allows for the synthesis of novel agents that can be effective against both gram-positive and gram-negative bacteria . This is particularly important as the ineffectiveness of current antimicrobial medicines is a pressing concern.
Anticancer Properties
Substituted benzofurans, like 3-(3-Bromobenzamido)benzofuran-2-carboxamide , have shown significant cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for further research in cancer therapy.
Antibacterial Drug Development
Compounds related to 3-(3-Bromobenzamido)benzofuran-2-carboxamide have been synthesized and investigated for their antibacterial activities. The presence of a free amino group and the sulfonamide moiety are crucial for biological activity, as observed in studies against M. tuberculosis . This highlights the compound’s potential in the development of new antibacterial drugs.
Synthesis of Novel Furan Derivatives
The compound serves as a starting point for the synthesis of novel furan derivatives, which are important in medicinal chemistry. The furan nucleus is a key component in the search for new drugs due to its remarkable therapeutic efficacy . The versatility of 3-(3-Bromobenzamido)benzofuran-2-carboxamide in chemical reactions makes it a valuable asset in organic synthesis.
Pharmacological Research
Furan-containing compounds exhibit a wide range of pharmacological properties, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities . 3-(3-Bromobenzamido)benzofuran-2-carboxamide could be used in pharmacological research to develop drugs with these properties.
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This includes the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents .
properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-10-5-3-4-9(8-10)16(21)19-13-11-6-1-2-7-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIOEUSGWVMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromobenzamido)benzofuran-2-carboxamide |
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